

Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-amino-N-(2-chlorophenyl)benzamide

Cat. No.: B183171

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound **4-amino-N-(2-chlorophenyl)benzamide**. Due to the limited availability of experimental data for this specific molecule, this guide combines theoretical predictions with general experimental methodologies applicable to its characterization.

Chemical Identity and Structure

IUPAC Name: **4-amino-N-(2-chlorophenyl)benzamide**

Chemical Formula: $C_{13}H_{11}ClN_2O$

Chemical Structure:

The structure consists of a benzamide core where the amide nitrogen is substituted with a 2-chlorophenyl group, and the benzoyl ring is substituted with an amino group at the para position.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of **4-amino-N-(2-chlorophenyl)benzamide**. It is important to note that most of the quantitative data

are computed predictions due to the scarcity of published experimental values for this specific isomer.

Property	Value	Data Type	Source
Molecular Weight	246.69 g/mol	Calculated	-
Appearance	White to off-white solid (predicted)	Predicted	General knowledge of similar compounds
Melting Point	Not available	Experimental	-
Boiling Point	Not available	Experimental	-
Solubility	Predicted to be sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.	Predicted	General solubility trends for benzanilides
pKa	Not available	Experimental	-
LogP (XLogP3)	~3.1 (for isomer N-(4-amino-2-chlorophenyl)benzamide)	Computed	PubChem CID: 679477[1]
Hydrogen Bond Donors	2 (for isomer N-(4-amino-2-chlorophenyl)benzamide)	Computed	PubChem CID: 679477[1]
Hydrogen Bond Acceptors	2 (for isomer N-(4-amino-2-chlorophenyl)benzamide)	Computed	PubChem CID: 679477[1]

Experimental Protocols

The following sections outline general experimental methodologies that can be employed for the synthesis and characterization of **4-amino-N-(2-chlorophenyl)benzamide**.

Synthesis

A common method for the synthesis of benzanilides is the acylation of an aniline with a benzoyl chloride. For **4-amino-N-(2-chlorophenyl)benzamide**, a plausible synthetic route involves the reaction of 4-nitrobenzoyl chloride with 2-chloroaniline, followed by the reduction of the nitro group to an amino group.

Reaction Scheme:

- Amide Formation: 4-nitrobenzoyl chloride + 2-chloroaniline → 4-nitro-N-(2-chlorophenyl)benzamide
- Nitro Group Reduction: 4-nitro-N-(2-chlorophenyl)benzamide → **4-amino-N-(2-chlorophenyl)benzamide**

Detailed Protocol:

- Step 1: Synthesis of 4-nitro-N-(2-chlorophenyl)benzamide
 - Dissolve 2-chloroaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
 - Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
 - Cool the mixture in an ice bath.
 - Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled mixture with constant stirring.
 - Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by Thin Layer Chromatography - TLC).
 - Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude 4-nitro-N-(2-chlorophenyl)benzamide by recrystallization or column chromatography.
- Step 2: Reduction of the Nitro Group
 - Dissolve the purified 4-nitro-N-(2-chlorophenyl)benzamide in a suitable solvent such as ethanol or ethyl acetate.
 - Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.^[2] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in ethanol can be employed.^[2]
 - Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
 - If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
 - Evaporate the solvent under reduced pressure to yield the crude **4-amino-N-(2-chlorophenyl)benzamide**.
 - Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The identity and purity of the synthesized **4-amino-N-(2-chlorophenyl)benzamide** should be confirmed using standard analytical techniques.

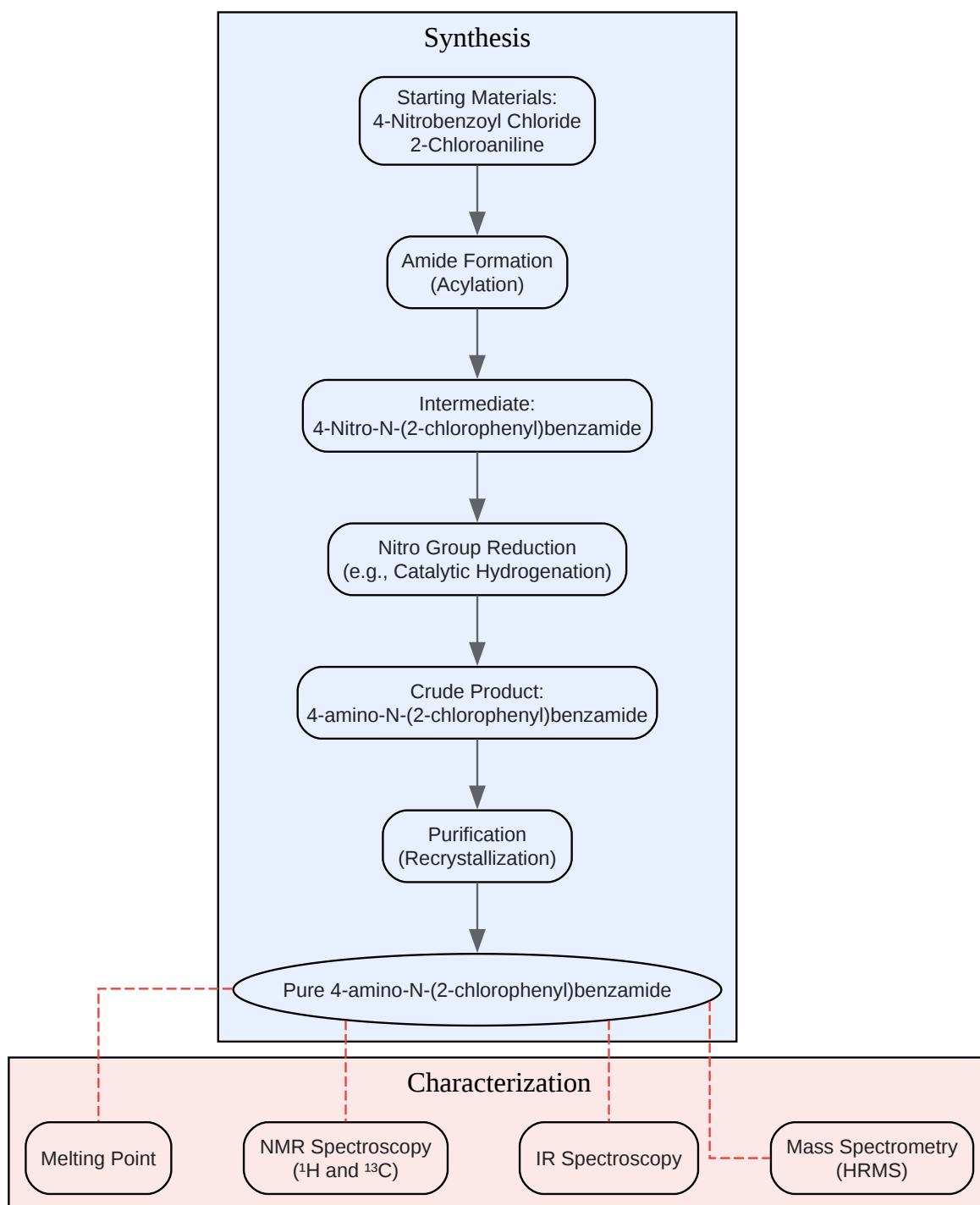
- Melting Point: The melting point of the purified solid is determined using a melting point apparatus. A sharp melting range indicates high purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule, including the aromatic protons and the amine protons.
- ^{13}C NMR spectroscopy provides information about the carbon framework of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and the C-Cl stretch.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **4-amino-N-(2-chlorophenyl)benzamide**.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization.

Disclaimer: The information provided in this technical guide is intended for research and development purposes only. The physicochemical properties, particularly the quantitative data, are largely based on computational predictions for a closely related isomer and should be confirmed by experimental analysis. All chemical syntheses and characterizations should be performed by qualified professionals in a well-equipped laboratory, following all appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-amino-2-chlorophenyl)benzamide | C₁₃H₁₁ClN₂O | CID 679477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183171#what-are-the-physicochemical-properties-of-4-amino-n-2-chlorophenyl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com